molecular formula C16H15NO2 B3022461 methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate CAS No. 632292-71-8

methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate

Cat. No.: B3022461
CAS No.: 632292-71-8
M. Wt: 253.29 g/mol
InChI Key: HXCDCAZKPWZTMN-RVDMUPIBSA-N
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Description

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is an α,β-unsaturated ester characterized by a conjugated system with a phenyl group at the C2 position and a 4-aminophenyl substituent at the C3 position. The (2E)-configuration ensures a planar geometry, facilitating resonance stabilization and influencing its reactivity in addition or cyclization reactions.

Properties

IUPAC Name

methyl (E)-3-(4-aminophenyl)-2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-11H,17H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCDCAZKPWZTMN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate typically involves the reaction of 4-aminobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine can be used to facilitate the reaction. The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Acrylates

Compound Name Substituent (C3) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate -NH₂ C₁₆H₁₅NO₂ 253.30 Strong electron-donating (-NH₂)
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate -NO₂ C₁₆H₁₃NO₄ 283.28 Strong electron-withdrawing (-NO₂)
(E)-Methyl 3-(4-chlorophenyl)-2-phenylacrylate (Cl-MDPA) -Cl C₁₆H₁₃ClO₂ 272.73 Moderate electron-withdrawing (-Cl)
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate -CN, -CH₃ C₁₃H₁₃NO₂ 215.25 Strong electron-withdrawing (-CN)
  • Electronic Effects: The -NH₂ group in the target compound increases electron density at the α,β-unsaturated system, favoring nucleophilic attack at the β-position. In contrast, -NO₂ and -CN substituents reduce electron density, promoting electrophilic addition .
  • Conformation: X-ray studies of ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate reveal a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) , likely shared by the target compound due to steric and electronic similarities.

Spectroscopic Comparisons

NMR and HRMS data highlight substituent-driven shifts (Table 2):

Table 2: NMR and HRMS Data for Selected Acrylates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed)
Cl-MDPA 7.86 (s, 1H, vinyl), 3.80 (s, 3H, OCH₃) 168.5 (C=O), 140.7–128.0 (aromatic) 272.73 (C₁₆H₁₃ClO₂)
Target Compound (Predicted)* ~7.8 (s, 1H, vinyl), 3.75 (s, 3H, OCH₃) ~168 (C=O), ~140–125 (aromatic) 253.30 (C₁₆H₁₅NO₂)
Ethyl 2-cyano-3-(4-methylphenyl)acrylate 7.40–7.20 (m, aromatic), 4.30 (q, OCH₂) 168.3 (C=O), 139.3–128.2 (aromatic) 215.25 (C₁₃H₁₃NO₂)

*Predicted data based on structural analogs. The -NH₂ group in the target compound is expected to upfield-shift aromatic protons (δ ~6.5–7.2 ppm) compared to electron-withdrawing substituents .

Biological Activity

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is an organic compound with a structure that includes an aminophenyl group and a phenylacrylate moiety. Its biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing research findings.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. The presence of the aminophenyl group enhances its reactivity, making it a useful precursor for further chemical modifications.

Table 1: Chemical Reactions of this compound

Reaction TypeReagents UsedMajor Products Formed
ReductionSodium borohydrideAlcohol derivatives
OxidationPotassium permanganateCarboxylic acids
SubstitutionConcentrated sulfuric acidNitro or sulfonic acid derivatives

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminophenyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the acrylate moiety may undergo polymerization, leading to the formation of novel materials with unique properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study conducted on structurally similar compounds revealed that certain derivatives exhibited significant antiproliferative effects against human prostate cancer cells (PC-3). The results indicated that compounds with hydroxamic acid motifs showed better activity compared to those without . This suggests that this compound could be further explored for similar applications.

Study 2: HDAC Inhibition

Research focused on N-hydroxycinnamamide-based compounds highlighted the importance of structural features in determining HDAC inhibitory activity. Compounds with similar frameworks to this compound were found to exhibit varying degrees of inhibition, emphasizing the need for detailed structure-activity relationship studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate
Reactant of Route 2
methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate

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